![molecular formula C10H20ClNO2 B2364864 tert-Butyl (S)-2-methylpyrrolidine-2-carboxylate hydrochloride CAS No. 2225127-17-1](/img/structure/B2364864.png)
tert-Butyl (S)-2-methylpyrrolidine-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl (S)-2-methylpyrrolidine-2-carboxylate hydrochloride, also known as tert-Butyl (S)-2-methylpyrrolidine-2-carboxylate HCl, is a chemical compound that is widely used in scientific research. It is a chiral building block that is commonly used in the synthesis of complex organic molecules.
Scientific Research Applications
Pharmaceutical Applications
Tert-butyl derivatives find applications in drug development:
Lyophilization: Tert-butyl alcohol enhances lyophilization (freeze-drying) of pharmaceuticals. It improves drug stability, solubility, and reconstitution time .
L-Glutamine tert-butyl ester hydrochloride: Used in the synthesis of rhenium-glutamine conjugates, this compound has applications in the food and pharma industry .
Sarcosine tert-butyl ester hydrochloride: An important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff production .
Mechanism of Action
Target of Action
The tert-butyl group has been used as a probe for nmr studies of macromolecular complexes . It’s also worth noting that the tert-butyl group has implications in biosynthetic and biodegradation pathways .
Mode of Action
The tert-butyl group has been used in the study of macromolecular assemblies by solution nmr spectroscopy . The tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .
Biochemical Pathways
The tert-butyl group has relevance in nature and its implication in biosynthetic and biodegradation pathways . It has been used to analyze presynaptic complexes involved in neurotransmitter release .
Result of Action
The tert-butyl group has been used to study large biomolecular assemblies .
Action Environment
The tert-butyl group has been used in the study of macromolecular assemblies by solution nmr spectroscopy .
properties
IUPAC Name |
tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-9(2,3)13-8(12)10(4)6-5-7-11-10;/h11H,5-7H2,1-4H3;1H/t10-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPXZFJVMVNJPV-PPHPATTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1)C(=O)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (S)-2-methylpyrrolidine-2-carboxylate hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.